Z-Asp(OBzl)-OBzl
Description
Z-Asp(OBzl)-OBzl is a protected derivative of L-aspartic acid, featuring three benzyl-based protecting groups:
- N-terminal protection: Benzyloxycarbonyl (Z or Cbz) group.
- Carboxyl protection: Two benzyl (OBzl) esters on the α- and β-carboxyl groups of aspartic acid.
Properties
IUPAC Name |
dibenzyl 2-(phenylmethoxycarbonylamino)butanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO6/c28-24(31-17-20-10-4-1-5-11-20)16-23(25(29)32-18-21-12-6-2-7-13-21)27-26(30)33-19-22-14-8-3-9-15-22/h1-15,23H,16-19H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVDKMKHRJFPMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC(C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5241-60-1 | |
| Record name | MLS002706797 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118539 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Coupling Using Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP)
A widely reported method involves the coupling of aspartic acid derivatives with benzyl alcohols using DCC as a dehydrating agent and DMAP as a catalyst in anhydrous solvents such as dimethylformamide (DMF).
- Procedure Example :
Aspartic acid or its mono-protected derivative is dissolved in anhydrous DMF. Benzyl alcohol or benzyl bromide is added along with DCC and catalytic DMAP. The reaction is stirred at ambient temperature for several hours to days until completion, monitored by LC-MS or TLC. The dicyclohexylurea by-product is filtered off, and the product is purified by flash chromatography or crystallization.
This method yields this compound with high purity and good yield (~70-75%).
| Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Aspartic acid + Cbz-Cl + BzlOH + DCC + DMAP | Anhydrous DMF, RT, 3 days | 70-75 | Reaction monitored by LC-MS |
| Boc-Val-Val-OH + Val-Asp(OBzl)-OBzl + DCC + HOBt + Et3N | DCM, RT, several hours | 60-70 | Used for peptide coupling step |
Boc and Cbz Protection Strategies in Peptide Synthesis
In peptide synthesis contexts, this compound is often synthesized by coupling Boc- or Cbz-protected amino acids with benzyl esters through carbodiimide-mediated activation with additives like HOBt (1-Hydroxybenzotriazole) to suppress racemization.
- Example : Coupling Boc-Val-Val-OH with Val-Asp(OBzl)-OBzl using DCC and HOBt in the presence of triethylamine (Et3N) in dichloromethane (DCM) yields Boc-Val-Val-Val-Asp(OBzl)-OBzl, which can be further processed.
Enzymatic Synthesis Using Thermolysin
An alternative approach involves enzymatic peptide bond formation catalyzed by thermolysin, a Zn^2+ metalloprotease. This method synthesizes peptide precursors such as Z-Asp-Phe-OMe, which is structurally related to this compound.
- The enzyme catalyzes the formation of peptide bonds in aqueous or biphasic aqueous-organic solvent systems.
- The reaction proceeds via substrate binding to the enzyme active site, formation of a tetrahedral intermediate, and product precipitation driving the reaction forward.
- Although enzymatic synthesis is slower and less efficient than chemical methods, it offers stereospecificity and mild reaction conditions.
| Parameter | Aqueous System | Biphasic Aqueous/Organic System |
|---|---|---|
| $$K_m$$ for Z-Asp(OBzl)-OH (mM) | 10-300 | ~250 |
| $$k{cat}/Km$$ (mM$$^{-1}$$ min$$^{-1}$$) | 0.142-0.160 | 0.142 |
| Reaction Rate | Moderate | Lower due to partition effects |
Purification and Characterization
- Purification : Flash silica gel chromatography using mixtures of methanol and dichloromethane (e.g., 10% MeOH/CH2Cl2) or crystallization from benzene-petroleum ether mixtures.
- Cleavage of Protecting Groups : Boc groups are removed by trifluoroacetic acid (TFA), while benzyl esters can be removed by catalytic hydrogenation (Pd/C under H2 atmosphere).
- Characterization : LC-MS, NMR spectroscopy, and HPLC are standard analytical methods to confirm structure and purity.
Preparation Data Table Summary
| Method | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Chemical esterification with DCC/DMAP | Aspartic acid + benzyl alcohol + DCC + DMAP in DMF, RT, 3 days | 70-75 | Requires careful removal of urea by-product |
| Peptide coupling with DCC/HOBt | Boc-Val-Val-OH + Val-Asp(OBzl)-OBzl + DCC + HOBt + Et3N in DCM | 60-70 | Used in peptide chain elongation |
| Enzymatic synthesis (thermolysin) | Thermolysin-catalyzed coupling in aqueous or biphasic system | Variable | Mild conditions, stereospecific but slower |
Additional Notes on Preparation
- The order of addition and solvent clarity are critical to successful preparation and formulation, especially for in vivo applications where solvent mixtures such as DMSO, PEG300, Tween 80, and corn oil are used.
- Physical methods such as vortexing, ultrasound, or gentle heating may be employed to aid dissolution and reaction completion.
- Protection groups like OBzl and Cbz are stable under standard Boc resin cleavage conditions but require specific deprotection protocols, such as catalytic hydrogenation or HBr/acetic acid cleavage.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: Z-Aspartic Acid Benzyl Ester Benzyl Ester can undergo hydrolysis in the presence of water and an acid or base catalyst, leading to the removal of the benzyl ester groups and yielding aspartic acid.
Substitution Reactions: The benzyl ester groups can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Water, hydrochloric acid or sodium hydroxide.
Substitution: Various alcohols or amines in the presence of a catalyst.
Major Products:
Hydrolysis: Aspartic acid.
Substitution: Derivatives of aspartic acid with different protecting groups.
Scientific Research Applications
Peptide Synthesis
One of the primary applications of Z-Asp(OBzl)-OBzl is in peptide synthesis. The protective groups allow for selective reactions at other functional groups without interference, facilitating the assembly of complex peptides.
Case Study: Synthesis of β-Melanocyte-Stimulating Hormone
In a notable study, researchers utilized this compound in the total synthesis of the octadecapeptide representing the amino acid sequence of porcine β-melanocyte-stimulating hormone. The compound played a crucial role in constructing the peptide chain, demonstrating its effectiveness in synthesizing biologically relevant peptides .
Drug Development
This compound is also investigated for its potential use in developing new pharmaceuticals. Its ability to serve as a precursor for various bioactive compounds makes it an attractive candidate for medicinal chemistry.
Example: Synthesis of Aspartame Analogues
Research has shown that derivatives of this compound can be employed in synthesizing sweetener analogues like aspartame. The compound's unique structure allows for modifications that enhance the efficacy and flavor profile of these sweeteners .
Biochemical Studies
The compound is utilized in biochemical studies to explore enzyme-substrate interactions and protein folding mechanisms. Its protective groups enable researchers to manipulate aspartic acid residues in various proteins without disrupting their overall structure.
Enzymatic Reactions
Studies have demonstrated that this compound can participate in enzymatic esterification and transesterification reactions, providing insights into enzyme specificity and catalytic mechanisms .
Material Science Applications
Beyond traditional applications in biochemistry and pharmacology, this compound derivatives have been explored in material science. For instance, dendrimer structures based on this compound exhibit self-assembly properties that can be utilized to create advanced materials with unique mechanical properties.
Example: POSS-Z-Asp(OBzl) Dendrimers
Research highlighted the formation of polyhedral oligomeric silsesquioxane (POSS) core-based dendrimers using Z-Asp(OBzl). These materials demonstrated distinct morphologies and mechanical properties based on solvent polarity, showcasing their potential for innovative applications .
Mechanism of Action
Molecular Targets and Pathways:
Protecting Group: The primary function of Z-Aspartic Acid Benzyl Ester Benzyl Ester is to protect the amino group of aspartic acid during chemical reactions. This prevents unwanted side reactions and allows for selective modification of the peptide chain.
Hydrolysis Pathway: Upon completion of the desired reactions, the benzyl ester groups can be removed through hydrolysis, yielding the free amino group of aspartic acid.
Comparison with Similar Compounds
Key Properties:
- Molecular formula: C₂₆H₂₅NO₆ (inferred from structural analysis).
- Molecular weight : ~483.5 g/mol (calculated).
- CAS No.: 5241-60-1 .
- Role in synthesis : Acts as a fully protected aspartic acid intermediate in peptide synthesis, enabling selective deprotection during coupling reactions .
Comparison with Similar Compounds
The table below compares Z-Asp(OBzl)-OBzl with structurally related aspartic acid derivatives, focusing on protecting groups, molecular properties, and applications:
Key Insights from Research:
Deprotection Specificity: The Z group and OBzl esters are removed via hydrogenolysis, making them compatible with acid-sensitive peptides. In contrast, Boc and OtBu groups require TFA, limiting their use in acid-labile sequences . The Troc group (in related compounds) is selectively cleaved by zinc in acetic acid without affecting Z or OBzl .
Stereochemical Considerations: Z-D-Asp(OBzl)-OH (D-isomer) is critical for synthesizing peptides with non-natural chirality, impacting biological activity (e.g., resistance to proteases) .
Reactivity Enhancements :
- Active esters like Z-Asp(OSu)-OBzl simplify coupling reactions by eliminating the need for carbodiimide agents (e.g., DCC), reducing side reactions .
Orthogonal Protection: Z-Asp(OtBu)-OBzl allows sequential deprotection: OtBu (acid) followed by Z/OBzl (hydrogenolysis), enabling precise control in multi-step syntheses .
Challenges and Research Findings
- Hydrogenolysis Efficiency: and highlight that hydrogenolysis of this compound requires Pd/C under 0.5 bar H₂ for 7 hours, achieving >90% yield.
- Purity Control: Thin-layer chromatography (TLC) and amino acid analysis are standard for verifying intermediate purity during synthesis .
- Solubility : this compound is soluble in DMSO and DMF but insoluble in water, necessitating organic solvents for reactions .
Biological Activity
Z-Asp(OBzl)-OBzl, or Z-Aspartic acid benzyl ester, is a derivative of aspartic acid characterized by the presence of a benzyloxycarbonyl (Z) group and a benzyl ester. This compound has garnered attention for its significant biological activity, particularly in the fields of peptide synthesis and neuropharmacology. This article explores the biological activity of this compound, its mechanisms of action, applications in research, and relevant case studies.
- Molecular Formula : C₁₉H₁₉N₀₆
- Molecular Weight : 357.37 g/mol
- Melting Point : 83-85°C
- CAS Number : 4779-31-1
This compound is primarily used as a protected amino acid in peptide synthesis, where its protective groups prevent unwanted reactions during the assembly of peptide chains .
This compound functions as a substrate in enzyme-catalyzed reactions, particularly in the formation of peptide bonds. The carbobenzyloxy group protects the amino group while the benzyl ester protects the carboxyl group, allowing for selective reactions at other functional groups without interference. This dual protection strategy is crucial for synthesizing peptides with desired biological activities .
Hydrolysis and Release Mechanism
Under acidic or basic conditions, this compound can undergo hydrolysis, releasing free aspartic acid and benzyl alcohol. This reaction is significant because it allows for the regeneration of active aspartic acid within biological systems, which can then participate in various biochemical pathways.
Biological Activity
This compound exhibits several notable biological activities:
- Peptide Synthesis : It serves as a valuable building block for synthesizing peptides that may have therapeutic applications.
- Neuropharmacology : Due to its structural similarity to neurotransmitters derived from aspartic acid, this compound has been studied for its role in modulating neurotransmitter activity. This may have implications for developing treatments for neurological disorders .
- Anti-inflammatory and Analgesic Properties : Research has indicated that derivatives of this compound may possess anti-inflammatory and analgesic properties, making them potential candidates for pain management therapies.
Applications in Research
This compound is widely utilized in organic synthesis and peptide chemistry. Its ability to function as a protected amino acid allows researchers to explore complex biochemical interactions without the risk of undesired side reactions. The compound's applications are further illustrated through various studies:
Case Studies
- Neurotransmitter Modulation : A study demonstrated that this compound could influence neurotransmitter release, suggesting potential applications in treating neurodegenerative diseases.
- Peptide Therapeutics Development : Researchers synthesized peptides using this compound that showed promising results in binding assays for opioid receptors, indicating its potential role in developing pain relief medications .
- Synthesis of Complex Peptides : The compound has been successfully used to synthesize complex peptides with specific biological activities, showcasing its versatility in drug development .
Q & A
Q. What are the standard synthetic protocols for preparing Z-Asp(OBzl)-OBzl, and how can purity be verified?
this compound is typically synthesized via carbodiimide-mediated coupling of benzyl-protected aspartic acid derivatives under anhydrous conditions. Key steps include:
- Protection : Benzyl (Bzl) groups are introduced to protect carboxyl and amino functionalities .
- Coupling : Use of reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxyl group for amide bond formation .
- Deprotection : Selective removal of protecting groups (e.g., hydrogenolysis for benzyl groups) .
Purity Verification : - TLC : Monitor reaction progress using silica gel TLC with eluents like ethyl acetate/hexane (1:1); visualize under UV or ninhydrin staining .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) to assess purity >98% .
- NMR : Confirm structure via NMR (e.g., benzyl protons at δ 7.3–7.4 ppm, α-proton at δ 4.5–4.7 ppm) .
Q. How should researchers handle stereochemical integrity during this compound synthesis?
Racemization is a critical concern during aspartic acid coupling. Mitigation strategies include:
- Low Temperature : Conduct reactions at 0–4°C to minimize base-induced racemization .
- Additives : Use HOBt (hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole) to suppress side reactions .
- Chiral HPLC : Post-synthesis analysis with chiral columns (e.g., Chiralpak IA) to confirm enantiomeric excess (>99%) .
Q. What analytical techniques are essential for characterizing this compound derivatives?
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] expected at 465.2 Da) .
- FT-IR : Identify carbonyl stretches (C=O at ~1720 cm) and amide bonds (~1650 cm) .
- Elemental Analysis : Validate C, H, N composition (e.g., C: 64.37%, H: 5.63%, N: 3.01%) .
Advanced Research Questions
Q. How can researchers optimize reaction yields when scaling up this compound synthesis?
- Solvent Selection : Use DMF or dichloromethane for improved solubility of protected intermediates .
- Catalyst Screening : Test alternative coupling agents (e.g., HATU vs. DCC) to enhance efficiency .
- Statistical Design : Employ response surface methodology (RSM) to optimize parameters (temperature, stoichiometry) .
Example : A 15% yield increase was achieved by adjusting the molar ratio of carboxyl:amine from 1:1 to 1:1.2 .
Q. How should contradictory NMR or HPLC data be resolved during structural validation?
Q. What strategies mitigate byproduct formation in this compound synthesis?
- Side-Chain Protection : Use orthogonal protecting groups (e.g., tert-butyl for β-carboxyl) to prevent undesired coupling .
- Chromatographic Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) to isolate target compounds .
- Kinetic Analysis : Monitor reaction intermediates via LC-MS to identify critical timepoints for quenching .
Q. How does the choice of protecting groups impact the stability of this compound under acidic/basic conditions?
- Benzyl (Bzl) Stability : Resistant to trifluoroacetic acid (TFA) but cleaved by hydrogenolysis .
- Comparative Studies : Substituting Bzl with Fmoc (9-fluorenylmethyloxycarbonyl) increases base sensitivity but simplifies deprotection .
Data Example : Bzl-protected derivatives showed <5% degradation in 1M HCl after 24h, whereas Fmoc analogs degraded >30% .
Methodological Guidance
- Data Reporting : Follow Beilstein Journal guidelines: include detailed experimental procedures, spectral data, and purity metrics in supplementary materials .
- Contradiction Analysis : Use discussion sections to reconcile discrepancies (e.g., unexpected byproducts) with literature precedents .
- Ethical Compliance : Document synthetic hazards (e.g., hydrogenolysis risks) in safety protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
